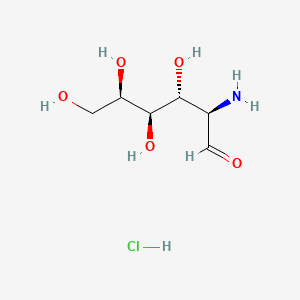
(Dimethoxymethyl)(vinyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethoxymethyl)(vinyl)silane is an organosilicon compound with the molecular formula CH₃Si(OCH₃)₂CH=CH₂. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its ability to undergo polymerization and form stable bonds with other materials, making it valuable in the production of silicone-based products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Dimethoxymethyl)(vinyl)silane can be synthesized through the reaction of methanol with dichloromethylvinylsilane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{CH}_2=\text{CHSiCl}_2\text{CH}_3 + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{CHSi(OCH}_3\text{)}_2\text{CH}_3 + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled. The process may also involve purification steps to remove any by-products and ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (Dimethoxymethyl)(vinyl)silane undergoes various chemical reactions, including:
Polymerization: It can polymerize to form silicone-based polymers.
Hydrosilylation: The compound can react with alkenes in the presence of a catalyst to form organosilicon compounds.
Hydrolysis: In the presence of moisture, it can hydrolyze to form silanols and methanol.
Common Reagents and Conditions:
Catalysts: Platinum or rhodium catalysts are commonly used in hydrosilylation reactions.
Solvents: Organic solvents such as toluene or hexane are often used.
Temperature: Reactions typically occur at moderate temperatures (50-100°C).
Major Products:
Polymers: Silicone-based polymers are a major product of polymerization reactions.
Organosilicon Compounds: Various organosilicon compounds can be formed through hydrosilylation
Wissenschaftliche Forschungsanwendungen
(Dimethoxymethyl)(vinyl)silane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polymethylvinylborosiloxanes by direct polycondensation.
Biology: The compound is used in the preparation of biocompatible materials for medical applications.
Industry: It is used in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates
Wirkmechanismus
The mechanism of action of (Dimethoxymethyl)(vinyl)silane involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of silicone-based polymers. The vinyl group in the compound also enables it to participate in addition reactions, further enhancing its versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
- Dimethoxydimethylsilane
- Dichloromethylvinylsilane
- Triethoxyvinylsilane
Comparison: (Dimethoxymethyl)(vinyl)silane is unique due to its combination of methoxy and vinyl groups, which provide it with distinct reactivity and versatility in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
dimethoxymethyl(ethenyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2Si/c1-4-8-5(6-2)7-3/h4-5H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHSGYTWJUDWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

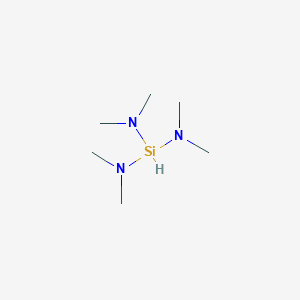

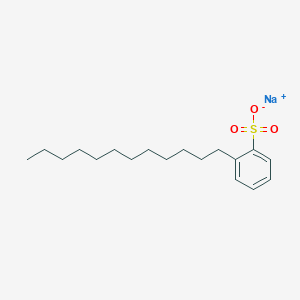
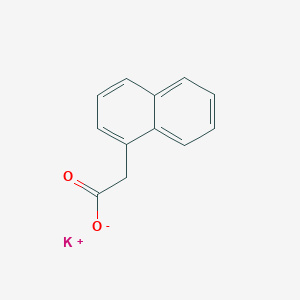
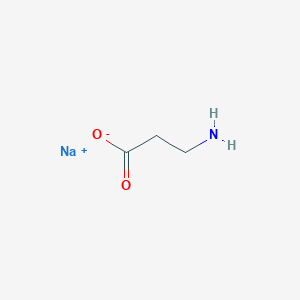
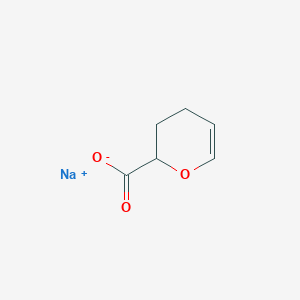

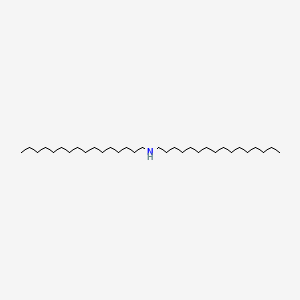
![[(1S)-1-carboxy-3-methoxy-3-oxopropyl]azanium;chloride](/img/structure/B7822952.png)
![Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate](/img/structure/B7822953.png)


